AS1810722

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

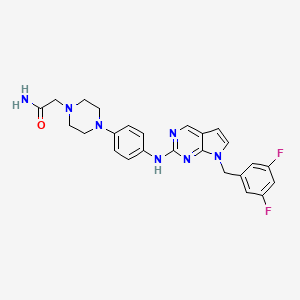

2-[4-[4-[[7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F2N7O/c26-19-11-17(12-20(27)13-19)15-34-6-5-18-14-29-25(31-24(18)34)30-21-1-3-22(4-2-21)33-9-7-32(8-10-33)16-23(28)35/h1-6,11-14H,7-10,15-16H2,(H2,28,35)(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFRMEXSGYTWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)CC5=CC(=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of AS1810722?

An In-depth Technical Guide to the Mechanism of Action of AS1810722

Introduction

This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] Developed as a derivative of a fused bicyclic pyrimidine, it has shown significant potential in the preclinical research of allergic diseases, such as asthma and atopic conditions, by selectively targeting the IL-4/STAT6 signaling pathway.[1][2] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: STAT6 Inhibition

The primary mechanism of action of this compound is the direct inhibition of STAT6, a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[2] In the canonical pathway, the binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. This creates docking sites for the SH2 domain of STAT6. Once recruited, STAT6 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoter regions of target genes. This transcriptional activation is critical for the differentiation of naive T helper (Th0) cells into Th2 cells, which are central to the pathogenesis of allergic inflammation.

This compound exerts its therapeutic effect by preventing the activation of STAT6, thereby blocking the downstream signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the Th2 immune response.

Signaling Pathway of this compound Action

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key findings.

| Parameter | Value | Description |

| IC50 (STAT6 inhibition) | 1.9 nM | The half maximal inhibitory concentration against STAT6 activation.[1][2][3] |

| IC50 (IL-4 production) | 2.4 nM | The half maximal inhibitory concentration for the production of IL-4.[1][2] |

| IC50 (in vitro Th2 differentiation) | 2.4 nM | The half maximal inhibitory concentration for the differentiation of Th2 cells.[1][2] |

| CYP3A4 Inhibition | Good Profile | Shows a favorable profile of cytochrome P450 3A4 inhibition, suggesting a lower potential for drug-drug interactions.[1][2][3] |

Experimental Protocols

In Vitro Th2 Differentiation Assay

This assay is crucial for evaluating the inhibitory effect of this compound on the differentiation of naive T helper cells into Th2 cells.

Objective: To determine the IC50 of this compound on in vitro Th2 cell differentiation.

Methodology:

-

Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice.

-

Cell Culture: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

Th2 Differentiation Conditions: The culture medium is supplemented with IL-4 to induce Th2 differentiation, along with an anti-interferon-gamma (IFN-γ) antibody to block the Th1 differentiation pathway.

-

Compound Treatment: Various concentrations of this compound are added to the cell cultures.

-

Incubation: The cells are incubated for a period of 4-5 days to allow for differentiation.

-

Analysis: The concentration of IL-4 in the culture supernatant is measured by ELISA to quantify the extent of Th2 differentiation. The IC50 value is calculated from the dose-response curve.

Experimental Workflow for In Vitro Th2 Differentiation Assay

In Vivo Antigen-Induced Mouse Asthmatic Model

This in vivo model is used to assess the efficacy of this compound in a disease-relevant context.

Objective: To evaluate the effect of orally administered this compound on eosinophil infiltration in the lungs of an antigen-induced mouse model of asthma.

Methodology:

-

Sensitization: Mice are sensitized with an antigen, typically ovalbumin (OVA), to induce an allergic response.

-

Compound Administration: this compound is administered orally at doses ranging from 0.03 to 0.3 mg/kg.[1][2] The compound is given 30 minutes before, and 24 and 48 hours after OVA exposure.[1]

-

Antigen Challenge: The sensitized mice are challenged with an aerosolized solution of the antigen to induce an asthmatic response.

-

Analysis: Bronchoalveolar lavage (BAL) fluid is collected from the lungs of the mice. The number of eosinophils in the BAL fluid is counted to quantify the extent of lung inflammation.

-

Outcome: The results demonstrate a dose-dependent suppression of eosinophil infiltration in the lungs of mice treated with this compound.[1][2]

Conclusion

This compound is a highly potent and selective inhibitor of STAT6 with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its mechanism of action, centered on the blockade of the IL-4/STAT6 signaling pathway, prevents the differentiation of Th2 cells and the subsequent inflammatory cascade. The favorable pharmacokinetic profile, including oral bioavailability and a good CYP3A4 inhibition profile, further underscores its potential as a therapeutic agent for the treatment of allergic diseases such as asthma and atopic dermatitis.[1][2][3] The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of immunology and inflammation.

References

AS1810722: A Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases

An In-depth Technical Guide

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the type 2 helper T (Th2) cell-mediated immune response.[1][2][3] This pathway is a key driver in the pathophysiology of various allergic conditions, including asthma and atopic dermatitis.[1][2][3] Consequently, the inhibition of STAT6 presents a promising therapeutic strategy for these diseases. AS1810722, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has been identified as a potent and orally active inhibitor of STAT6, demonstrating potential for the treatment of such allergic diseases.[1][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the STAT6 signaling pathway. This pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate a specific tyrosine residue on the STAT6 protein. Following phosphorylation, STAT6 molecules dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes responsible for the Th2 inflammatory response.[4] this compound has been shown to inhibit the activation of STAT6, although the precise binding mode and whether it is an ATP-competitive inhibitor or an inhibitor of the STAT6 SH2 domain is not detailed in the available literature.[1][2]

Data Presentation

In Vitro Potency

The inhibitory activity of this compound on STAT6 activation and downstream cellular functions has been quantified in various in vitro assays. The available data are summarized in the table below.

| Assay | Cell Type/System | Parameter | IC50 (nM) | Reference |

| STAT6 Activation | Not Specified | STAT6 Inhibition | 1.9 | [2][5] |

| Th2 Differentiation | Mouse Spleen T cells | IL-4 Production | 2.4 | [1][2][5] |

| Th1 Differentiation | Mouse Spleen T cells | IFN-γ Production | No effect | [1][2][5] |

In Vivo Efficacy

This compound has demonstrated dose-dependent efficacy in a preclinical model of allergic asthma.

| Animal Model | Dosing | Effect | Reference |

| Antigen-induced mouse asthmatic model | 0.03–0.3 mg/kg (oral) | Suppressed eosinophil infiltration in the lung | [1][2] |

Pharmacokinetic Profile

While detailed pharmacokinetic parameters are not publicly available, this compound is described as being orally active. It is also reported to have a good profile regarding the inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3]

| Parameter | Value | Reference |

| Oral Activity | Yes | [1][3] |

| CYP3A4 Inhibition Profile | Good | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in the field, as the full experimental details from the primary publication are not available.

STAT6 Inhibition Assay (General Protocol)

A biochemical assay to determine the direct inhibitory effect of this compound on STAT6 activation would typically involve a system that measures STAT6 phosphorylation.

-

Assay Components : Recombinant human STAT6 protein, an activated Janus kinase (e.g., JAK1, JAK2, or JAK3), and ATP are combined in a suitable assay buffer.

-

Compound Addition : this compound is serially diluted and added to the reaction mixture.

-

Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection : The level of phosphorylated STAT6 is quantified using methods such as ELISA with a phospho-STAT6 specific antibody or through electrophoretic separation followed by Western blotting.

-

Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Th2 Differentiation Assay (General Protocol)

This cell-based assay assesses the impact of this compound on the differentiation of naive T cells into Th2 effector cells.

-

Cell Isolation : Naive CD4+ T cells are isolated from the spleens of mice.

-

Cell Culture and Activation : The isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

Th2 Polarization : The culture medium is supplemented with IL-4 and an anti-IFN-γ antibody to promote differentiation towards the Th2 lineage.

-

Compound Treatment : this compound is added to the culture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The cells are cultured for a period of 3 to 5 days to allow for differentiation.

-

Readout : The supernatant is collected to measure the concentration of secreted IL-4 by ELISA. Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of IL-4-producing cells.

-

Selectivity Assessment : A parallel experiment is conducted under Th1 polarizing conditions (e.g., with IL-12 and anti-IL-4 antibody) to measure IFN-γ production and assess the selectivity of the compound.

Antigen-Induced Mouse Asthmatic Model (General Protocol)

This in vivo model evaluates the efficacy of this compound in a disease-relevant context.

-

Sensitization : Mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.

-

Challenge : After the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic response in the lungs.

-

Compound Administration : this compound is administered orally at different doses at specific time points before and/or after the OVA challenge.[5]

-

Assessment of Airway Inflammation : At the end of the study, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating inflammatory cells, particularly eosinophils. Lung tissue may also be collected for histological analysis.

-

Data Analysis : The reduction in eosinophil counts in the BAL fluid of this compound-treated mice is compared to that in vehicle-treated control mice.

Conclusion

This compound is a potent and selective inhibitor of STAT6 that has demonstrated promising preclinical activity. Its ability to inhibit Th2 cell differentiation and suppress eosinophil infiltration in an in vivo asthma model highlights its potential as a therapeutic agent for allergic diseases.[1][2] The compound's oral activity and favorable CYP3A4 inhibition profile further support its drug-like properties.[1][2][3] Further studies to elucidate its precise mechanism of action, a comprehensive selectivity profile against other STAT family members and kinases, and detailed pharmacokinetic and toxicological assessments would be necessary to advance its clinical development.

References

- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The STAT6 Inhibitor AS1810722: A Technical Guide to its Attenuation of Th2 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1810722 is a potent, orally active, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its inhibitory effects on Th2 cell differentiation. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols for relevant assays are provided. Furthermore, the core signaling pathway and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound as a potential therapeutic agent for type 2 inflammatory diseases.

Introduction

T helper 2 (Th2) cells are a critical lineage of CD4+ T cells that orchestrate immune responses against extracellular pathogens and are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. The differentiation of naive CD4+ T cells into the Th2 lineage is predominantly driven by the cytokine Interleukin-4 (IL-4). A key mediator of IL-4 signaling is STAT6, a transcription factor that, upon activation, upregulates the master regulator of Th2 differentiation, GATA-binding protein 3 (GATA3). Consequently, inhibition of the IL-4/STAT6 signaling axis represents a promising therapeutic strategy for Th2-mediated inflammatory conditions.

This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has emerged as a potent and selective inhibitor of STAT6.[1] This guide details the current understanding of this compound's effect on Th2 cell differentiation, providing researchers and drug development professionals with a comprehensive resource.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several key assays. The following tables summarize the reported IC50 values, providing a clear comparison of its potency in different experimental contexts.

| Assay | Target/Process | IC50 (nM) | Reference |

| In vitro STAT6 Activation Assay | STAT6 Activation | 1.9 | [1][2] |

| In vitro Th2 Differentiation Assay | Th2 Cell Differentiation | 2.4 | [1][2] |

| In vitro Cytokine Production Assay | IL-4 Production | 2.4 | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Compound Administration | Effect | Reference |

| Ovalbumin-induced mouse asthmatic model | 0.03-0.3 mg/kg (oral) | Dose-dependent suppression of eosinophil infiltration in the lung. | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway of this compound in Th2 Differentiation

This compound exerts its effect by directly targeting STAT6, a critical node in the Th2 differentiation pathway. The binding of IL-4 to its receptor (IL-4R) on the surface of a naive T helper cell triggers the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus, where it binds to the promoter of the GATA3 gene, inducing its expression. GATA3 is the master transcription factor for Th2 differentiation, driving the expression of Th2-specific cytokines such as IL-4, IL-5, and IL-13. This compound, by inhibiting STAT6 activation, effectively blocks this entire downstream cascade, thus preventing Th2 differentiation and the subsequent inflammatory response.[1][2]

References

AS1810722: A Potent STAT6 Inhibitor for Allergic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1810722 is a potent, orally active, and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways.[1][2][3] These pathways are central to the pathogenesis of allergic diseases, including asthma and atopic dermatitis, which are characterized by a T-helper type 2 (Th2) cell-mediated immune response. By inhibiting STAT6, this compound effectively suppresses Th2 cell differentiation and the subsequent inflammatory cascade, demonstrating significant potential as a therapeutic agent for these conditions.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Allergic diseases represent a significant and growing global health burden. The underlying pathophysiology of many of these conditions is driven by the overactivation of the Th2 immune response. Central to this response is the activation of STAT6 by the cytokines IL-4 and IL-13. Upon activation, STAT6 translocates to the nucleus and induces the transcription of genes responsible for key features of the allergic inflammatory response, such as IgE production, eosinophil recruitment, and mucus production.

This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has emerged as a highly potent and specific inhibitor of STAT6.[4] Its ability to be administered orally and its favorable pharmacokinetic profile make it an attractive candidate for the development of novel anti-allergic therapies.[1][2] This document serves as a technical resource for researchers interested in utilizing this compound as a tool to investigate allergic disease mechanisms and as a benchmark for the development of new therapeutic agents.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the function of STAT6. The IL-4/IL-13 signaling cascade leading to Th2 differentiation is a critical pathway in the allergic response. This compound intervenes in this pathway at the level of STAT6 activation.

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound in the IL-4/IL-13 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in several key in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay Type | IC₅₀ (nM) | Cell Type/System | Reference |

| STAT6 Activation | STAT6 Inhibition Assay | 1.9 | - | [1][3] |

| IL-4 Production | Th2 Differentiation Assay | 2.4 | Mouse Spleen T cells | [1][2] |

| IFN-γ Production | Th1 Differentiation Assay | No effect | Mouse Spleen T cells | [1][2] |

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Mouse Asthma Model

| Dosage (mg/kg, oral) | Effect on Eosinophil Infiltration in Lung | Reference |

| 0.03 | Dose-dependent suppression | [1] |

| 0.1 | Dose-dependent suppression | [1] |

| 0.3 | Dose-dependent suppression | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro Th2 Cell Differentiation Assay

This protocol outlines the procedure for inducing Th2 differentiation from naive CD4+ T cells and assessing the inhibitory effect of this compound.

Experimental Workflow: In Vitro Th2 Differentiation Assay

Caption: Workflow for the in vitro Th2 differentiation assay.

Materials:

-

Naive CD4+ T cell isolation kit

-

96-well culture plates

-

Anti-CD3, Anti-CD28, Anti-IFN-γ antibodies

-

Recombinant mouse IL-2 and IL-4

-

This compound

-

ELISA kits for IL-4 and IFN-γ

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

Procedure:

-

Isolate naive CD4+ T cells from the spleens of BALB/c mice using a magnetic cell sorting kit.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add anti-CD28 antibody, IL-2, and IL-4 to the wells to induce Th2 differentiation. Add anti-IFN-γ antibody to neutralize any endogenous IFN-γ.

-

Add this compound at various concentrations (or vehicle control) to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

-

On day 6, restimulate the cells with PMA and ionomycin for 4-5 hours.

-

Collect the culture supernatants and measure the concentrations of IL-4 and IFN-γ using ELISA kits.

In Vivo Ovalbumin-Induced Asthma Model

This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's therapeutic efficacy.

Experimental Workflow: Ovalbumin-Induced Asthma Model

Caption: Workflow for the ovalbumin-induced mouse asthma model.

Materials:

-

Female BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Nebulizer

-

This compound

Procedure:

-

Sensitization: On days 0 and 14, sensitize female BALB/c mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide.

-

Challenge: On days 28, 29, and 30, challenge the sensitized mice with an aerosol of OVA using a nebulizer for 20-30 minutes.

-

Treatment: Administer this compound orally at the desired doses (0.03, 0.1, 0.3 mg/kg) 30 minutes before each OVA challenge.[1] A vehicle control group should also be included.

-

Analysis: 24 hours after the final challenge, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) and perform a differential cell count to determine the number of eosinophils.

-

Perfuse and fix the lungs for histological analysis (e.g., Hematoxylin and Eosin staining) to assess inflammatory cell infiltration.

Conclusion

This compound is a valuable research tool for elucidating the role of the STAT6 signaling pathway in allergic inflammation. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics for allergic diseases such as asthma and atopic dermatitis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and to advance the field of allergic disease research.

References

- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

AS1810722: A Potent and Orally Active Fused Bicyclic Pyrimidine Derivative Targeting STAT6 for Allergic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1810722 is a novel, orally active fused bicyclic pyrimidine derivative that has demonstrated significant potential as a therapeutic agent for allergic diseases, including asthma and atopic dermatitis.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). We will delve into its quantitative biological activities, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the IL-4/STAT6 signaling axis.

Introduction: The Role of STAT6 in Allergic Inflammation

Allergic diseases such as asthma and atopic dermatitis are characterized by a dominant T helper 2 (Th2) cell-mediated immune response. A key signaling pathway in the differentiation and function of Th2 cells is initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon binding to their receptors, these cytokines activate the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of genes involved in Th2 differentiation, IgE production by B cells, and eosinophil-mediated inflammation. Consequently, inhibiting STAT6 activity presents a promising therapeutic strategy for the treatment of allergic conditions.[2][3] this compound has emerged as a potent and selective small molecule inhibitor of this critical transcription factor.[1][2][3]

This compound: A Profile of a Novel STAT6 Inhibitor

This compound is a derivative of a fused bicyclic pyrimidine, identified through optimization of a 7H-pyrrolo[2,3-d]pyrimidine scaffold.[3] It exhibits potent and orally active STAT6 inhibitory properties.[1][2]

Chemical Structure

The chemical structure of this compound is 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide.

Quantitative Biological Activity

This compound has been shown to be a highly potent inhibitor of STAT6 and its downstream effects. The following table summarizes its key in vitro activities.

| Parameter | IC50 (nM) | Assay System |

| STAT6 Inhibition | 1.9 | STAT6-dependent reporter gene assay |

| IL-4 Production | 2.4 | In vitro Th2 differentiation assay |

| IFN-γ Production | No effect | In vitro Th1 differentiation assay |

Data compiled from publicly available sources.[1]

Mechanism of Action: Targeting the IL-4/STAT6 Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the function of STAT6, a crucial node in the IL-4 signaling cascade that drives allergic inflammation.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the activity of this compound.

STAT6-Dependent Reporter Gene Assay

This assay is designed to quantify the inhibitory effect of a compound on STAT6-mediated gene transcription.

Methodology:

-

Cell Line: A suitable cell line (e.g., HEK293 or a hematopoietic cell line) is stably transfected with a plasmid containing a luciferase reporter gene under the control of a STAT6-responsive promoter.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of IL-4 to activate the STAT6 signaling pathway.

-

Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the luciferase enzyme.

-

Lysis and Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to STAT6 activity, is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-4-induced luciferase activity, is calculated.

In Vitro T Helper Cell Differentiation Assay

This assay assesses the ability of a compound to modulate the differentiation of naive CD4+ T cells into Th1 or Th2 subtypes.

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Differentiation: The isolated cells are cultured in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and specific cytokine cocktails to induce differentiation:

-

Th2 conditions: IL-4 is added to the culture medium.

-

Th1 conditions: IL-12 and anti-IL-4 neutralizing antibodies are added.

-

-

Compound Treatment: this compound is added to the culture medium at the time of differentiation induction.

-

Cytokine Analysis: After a period of incubation (typically several days), the culture supernatants are collected, and the concentrations of key cytokines are measured by ELISA:

-

Th2 cytokine: IL-4

-

Th1 cytokine: Interferon-gamma (IFN-γ)

-

-

Data Analysis: The IC50 value for the inhibition of IL-4 production under Th2 polarizing conditions is determined. The effect on IFN-γ production under Th1 polarizing conditions is also assessed to determine selectivity. This compound was found to selectively inhibit Th2 differentiation without affecting Th1 differentiation.[1][3]

In Vivo Antigen-Induced Mouse Model of Asthma

This in vivo model is used to evaluate the efficacy of a compound in a preclinical model of allergic airway inflammation.

Methodology:

-

Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections along with an adjuvant such as alum to promote a Th2 response.

-

Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.

-

Compound Administration: this compound is administered orally to the mice at various doses before and/or after the OVA challenge.[1]

-

Assessment of Airway Inflammation: At a defined time point after the final challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating inflammatory cells, particularly eosinophils. Lung tissues may also be collected for histological analysis to assess inflammation and mucus production.

-

Results: this compound was shown to suppress eosinophil infiltration in the lungs in a dose-dependent manner in this model.[1]

Preclinical Profile and Therapeutic Potential

This compound has demonstrated a favorable preclinical profile. In addition to its potent STAT6 inhibition, it has a good profile of Cytochrome P450 3A4 (CYP3A4) inhibition.[1][3] Its oral activity and efficacy in a relevant animal model of asthma highlight its potential as a novel therapeutic agent for the treatment of allergic diseases.[1][2] By selectively targeting the Th2-mediated inflammatory cascade, this compound offers a promising approach to managing conditions such as asthma and atopic dermatitis.

Conclusion

This compound is a potent and orally active fused bicyclic pyrimidine derivative that selectively inhibits STAT6, a key transcription factor in the IL-4/IL-13 signaling pathway. Its ability to inhibit Th2 differentiation and suppress allergic airway inflammation in preclinical models underscores its significant therapeutic potential for the treatment of a range of allergic diseases. The data presented in this technical guide provide a strong rationale for the further development of this compound and other STAT6 inhibitors as a novel class of anti-allergic drugs.

References

In-Depth Technical Guide: The Foundational Science Behind STAT6 Inhibition by AS1810722

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T helper 2 (Th2) cell-mediated immune responses. Dysregulation of the IL-4/IL-13/STAT6 axis is a hallmark of allergic inflammatory diseases such as asthma and atopic dermatitis. AS1810722 has emerged as a potent and orally active small molecule inhibitor of STAT6, positioning it as a promising therapeutic candidate for these conditions. This technical guide provides a comprehensive overview of the foundational science behind the inhibition of STAT6 by this compound, detailing its mechanism of action, key experimental data, and the methodologies used for its characterization.

Core Mechanism of Action: Targeting the STAT6 Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the activation of STAT6.[1] The canonical IL-4/IL-13 signaling cascade leading to STAT6 activation and subsequent gene transcription is depicted below. This compound intervenes in this pathway, preventing the downstream effects of STAT6. While the precise binding site of this compound on STAT6 has not been definitively elucidated in the public domain, it is known to potently inhibit STAT6 activation.[1] Some research suggests that similar inhibitors may target the SH2 domain of STAT6, preventing its recruitment to phosphorylated receptors and subsequent phosphorylation and dimerization.[2][3][4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through a series of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

| Parameter | IC50 Value | Assay Type | Reference |

| STAT6 Inhibition | 1.9 nM | STAT6-dependent luciferase reporter assay | [1][6] |

| In vitro Th2 Differentiation | 2.4 nM | Inhibition of IL-4 production in differentiating T cells | [1][6] |

| IL-4 Production | 2.4 nM | Inhibition of IL-4 secretion | [6] |

| IFN-γ Production | No effect | Inhibition of IFN-γ secretion | [6] |

| Parameter | Observation | Assay Type | Reference |

| CYP3A4 Inhibition | Good profile (low inhibition) | Cytochrome P450 inhibition assay | [1] |

| Dose (oral) | Effect | Model | Reference |

| 0.03 - 0.3 mg/kg | Dose-dependent suppression of eosinophil infiltration in the lung | Antigen-induced mouse asthmatic model | [6] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed to characterize the activity of this compound.

STAT6 Inhibition Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of STAT6 in a cellular context.

-

Cell Culture: HEK293 cells, or a similar suitable cell line, are stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with STAT6 binding elements.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The STAT6 pathway is activated by adding IL-4 to the cell culture medium.

-

Incubation: The cells are incubated for a sufficient period to allow for transcription and translation of the luciferase enzyme.

-

Lysis and Measurement: A lysis buffer is added to the cells, followed by a luciferase substrate. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the IC50 value.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th2 effector cells.

Protocol Outline:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from splenocytes of mice.

-

Cell Culture and Differentiation: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. IL-4 and anti-IFN-γ antibodies are added to the culture medium to promote Th2 differentiation. This compound is added at various concentrations.

-

Analysis of Cytokine Production: After several days of culture, the supernatants are collected, and the concentration of IL-4 is measured by ELISA to assess the extent of Th2 differentiation.

Antigen-Induced Mouse Asthmatic Model

This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.

Protocol Outline: [6]

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as alum.

-

Challenge: After the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic phenotype, characterized by airway inflammation.

-

Treatment: this compound is administered orally to the mice at specified doses before and during the OVA challenge period.

-

Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells, particularly eosinophils. Lung tissues can also be collected for histological analysis.

Conclusion

This compound is a potent and orally bioavailable inhibitor of STAT6 with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the direct inhibition of the IL-4/IL-13/STAT6 signaling pathway, provides a targeted approach to mitigating the underlying drivers of Th2-mediated inflammation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapies for allergic diseases. Further investigation into the precise molecular interactions between this compound and STAT6, as well as comprehensive kinase selectivity and pharmacokinetic profiling, will be crucial for its continued development.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. abeomics.com [abeomics.com]

Methodological & Application

Application Note: In Vitro Assay for STAT6 Inhibition Using AS1810722

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon activation by these cytokines, STAT6 mediates cellular responses essential for the differentiation of T helper 2 (Th2) cells, which are key drivers of allergic and inflammatory diseases like asthma and atopic dermatitis.[1][3][4] Consequently, inhibiting the STAT6 pathway presents a promising therapeutic strategy for these conditions.[4][5]

AS1810722 is a potent, orally active, and selective small molecule inhibitor of STAT6.[5][6][7] This application note provides a detailed protocol for an in vitro Th2 differentiation assay to characterize the inhibitory activity of this compound on STAT6 signaling.

Mechanism of Action: The STAT6 Signaling Pathway

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for the STAT6 protein.[8] STAT6 is recruited to the receptor complex, where it is subsequently phosphorylated. This phosphorylation event triggers the dimerization of STAT6 monomers, which then translocate to the nucleus.[8][9] In the nucleus, the STAT6 dimer binds to specific DNA sequences to regulate the transcription of target genes, including those essential for Th2 cell differentiation and function.[1][9] this compound exerts its inhibitory effect by interfering with this pathway, specifically preventing STAT6 activation.[5]

Quantitative Data for this compound

This compound has been demonstrated to be a highly potent inhibitor of STAT6 activity and Th2-mediated responses. The following table summarizes key quantitative metrics.

| Parameter | IC₅₀ Value | Assay Description | Reference |

| STAT6 Inhibition | 1.9 nM | Biochemical assay measuring STAT6 activation. | [5][6][7] |

| IL-4 Production | 2.4 nM | In vitro Th2 differentiation assay using C57BL/6 mouse T-cells. | [5][6] |

| IFN-γ Production | No effect | In vitro Th1 differentiation assay, demonstrating selectivity. | [5][6] |

Experimental Protocol: In Vitro Th2 Differentiation Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on the differentiation of naive T-cells into Th2 cells, using IL-4 production as the primary readout.[4][6]

Materials and Reagents

-

Naive CD4+ T-cells (from mouse spleen, e.g., C57BL/6)

-

T-cell activation beads (e.g., anti-CD3/CD28)

-

Recombinant mouse IL-2

-

Recombinant mouse IL-4

-

Anti-IFN-γ antibody

-

This compound (dissolved in DMSO)

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Mouse IL-4 ELISA Kit

-

CO₂ Incubator (37°C, 5% CO₂)

Experimental Workflow

References

- 1. STAT6 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 4. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mybiosource.com [mybiosource.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

Application Notes and Protocols for AS1810722 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1810722 is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways.[1][2][3] These pathways are critical in the differentiation of T helper 2 (Th2) cells and the subsequent inflammatory responses characteristic of allergic diseases. Consequently, this compound holds significant promise as a therapeutic agent for conditions such as asthma and atopic dermatitis.[1][2] This document provides detailed application notes and protocols for the use of this compound in animal studies, with a focus on a murine model of asthma. It includes recommended dosage, administration protocols, and relevant signaling pathways.

Introduction

This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, selectively inhibits STAT6 with a reported IC50 of 1.9 nM.[1][3] By blocking STAT6, this compound can effectively suppress Th2 cell differentiation and the production of pro-inflammatory cytokines like IL-4, without affecting T helper 1 (Th1) cell differentiation.[1][2] In vivo studies have demonstrated its efficacy in reducing eosinophil infiltration in the lungs in an antigen-induced mouse model of asthma following oral administration.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| STAT6 Inhibition IC50 | 1.9 nM | - | [1][2][3] |

| IL-4 Production Inhibition IC50 | 2.4 nM | In vitro Th2 differentiation | [1][2] |

| IFN-γ Production Inhibition | No effect | In vitro Th1 differentiation | [1][2] |

In Vivo Efficacy of this compound in a Murine Asthma Model

| Animal Model | Dosage Range | Administration Route | Key Finding | Reference |

| Ovalbumin-induced asthma in female Balb/c mice | 0.03 - 0.3 mg/kg | Oral | Dose-dependent suppression of eosinophil infiltration in the lung | [1] |

Pharmacokinetic Parameters of this compound

No publicly available pharmacokinetic data such as Cmax, Tmax, half-life, or bioavailability for this compound in animal models was found during the literature search. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters in their specific animal models.

Signaling Pathway

The mechanism of action of this compound is through the inhibition of the STAT6 signaling pathway, which is downstream of the IL-4 and IL-13 receptors.

Figure 1: this compound inhibits the STAT6 signaling pathway.

Experimental Protocols

Preparation of this compound for Oral Administration

For in vivo studies, this compound can be prepared as a suspension. A suggested vehicle is 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

For a final dosing solution of 1 mg/mL, dilute the DMSO stock solution 1:10 in the 20% SBE-β-CD in saline. For example, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

-

Vortex the solution thoroughly to ensure a uniform suspension.

-

Prepare fresh dosing solutions daily.

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol is a representative method for inducing an allergic asthma phenotype in BALB/c mice. The specific timings and concentrations may need to be optimized for individual laboratory conditions.

Animals: Female BALB/c mice, 6-8 weeks old.

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle (e.g., 20% SBE-β-CD in saline)

Experimental Workflow:

Figure 2: Experimental workflow for the murine asthma model.

Detailed Procedure:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

A control group should be sensitized with PBS and alum only.

-

-

Challenge and Treatment:

-

On Days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.

-

Administer this compound (0.03 - 0.3 mg/kg) or the vehicle control by oral gavage 30 minutes prior to each OVA challenge.

-

-

Analysis of Airway Inflammation:

-

On Day 24 (24 hours after the final challenge), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) by cannulating the trachea and lavaging the lungs with PBS.

-

Perform total and differential cell counts on the BALF to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

Process lung tissue for histology to assess inflammatory cell infiltration and mucus production.

-

Conclusion

This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in allergic inflammation. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy of this compound. Researchers should note the current lack of publicly available pharmacokinetic data and consider this when designing their experiments. Further studies are warranted to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols: Detection of STAT6 Phosphorylation Following AS1810722 Treatment by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Upon cytokine stimulation, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in allergic inflammation and Th2 cell differentiation.[4] AS1810722 is a potent and orally active small molecule inhibitor of STAT6, exhibiting its inhibitory effect by preventing STAT6 phosphorylation.[1][2][5][6] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT6 phosphorylation at tyrosine 641 (Tyr641) in cultured cells treated with this compound.

I. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT6 signaling pathway and the experimental workflow for the Western blot protocol.

Caption: STAT6 signaling pathway and the inhibitory action of this compound.

Caption: Western blot experimental workflow for p-STAT6 detection.

II. Experimental Protocols

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, BEAS-2B, or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation (Optional): Depending on the cell line and basal level of STAT6 phosphorylation, it may be beneficial to serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.

-

This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Cytokine Stimulation: Following pre-treatment, stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 10-20 ng/mL) for a specified time (e.g., 15-30 minutes) to induce STAT6 phosphorylation. Include an unstimulated control group.

B. Sample Preparation (Cell Lysis)

Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C using pre-chilled buffers and reagents.[7]

-

Wash Cells: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse Cells: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape and Collect: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate: Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein extract) to new pre-chilled tubes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

C. Western Blot Protocol

-

Sample Preparation for Electrophoresis: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).

-

Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

For phosphorylated STAT6: Use a rabbit anti-phospho-STAT6 (Tyr641) antibody (e.g., Cell Signaling Technology #9361) at the manufacturer's recommended dilution (typically 1:1000).

-

For total STAT6: To normalize for protein loading, strip and re-probe the membrane or run a parallel gel with an antibody against total STAT6 (e.g., Cell Signaling Technology #9362) at a 1:1000 dilution.

-

For loading control: Use an antibody against a housekeeping protein like GAPDH or β-actin.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST (typically 1:5000 to 1:10000) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system. Adjust exposure times to avoid signal saturation.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT6 signal to the total STAT6 or loading control signal.

III. Data Presentation

The quantitative data from the Western blot analysis can be summarized as follows. The values presented are for illustrative purposes.

| Treatment Group | This compound Conc. (nM) | IL-4 Stim. (10 ng/mL) | p-STAT6 (Normalized Intensity) | Total STAT6 (Normalized Intensity) | % Inhibition of p-STAT6 |

| Untreated Control | 0 | - | 0.05 | 1.02 | N/A |

| Vehicle Control | 0 (DMSO) | + | 1.00 | 0.98 | 0% |

| This compound | 1 | + | 0.78 | 1.01 | 22% |

| This compound | 10 | + | 0.45 | 0.99 | 55% |

| This compound | 100 | + | 0.15 | 1.03 | 85% |

| This compound | 1000 | + | 0.06 | 0.97 | 94% |

Summary of Results:

The hypothetical data in the table demonstrates a dose-dependent inhibition of IL-4-induced STAT6 phosphorylation by this compound. The levels of total STAT6 remain consistent across all treatment groups, indicating that the inhibitor specifically affects the phosphorylation of STAT6 without altering the total protein expression.

IV. Troubleshooting and Optimization

-

High Background: Increase the number and duration of wash steps.[8] Optimize the blocking time and BSA concentration. Ensure the secondary antibody is used at the correct dilution.[9]

-

No or Weak Signal: Confirm that the cytokine stimulation was effective. Check the activity of the primary and secondary antibodies. Use a more sensitive ECL substrate.[7] Ensure phosphatase inhibitors were added to the lysis buffer.

-

Non-specific Bands: Optimize the primary antibody concentration. Ensure the lysis buffer contains sufficient detergents to solubilize proteins properly.

-

Inconsistent Loading: Perform accurate protein quantification before loading the gel. Always probe for a loading control protein to normalize the data.[10]

References

- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]

- 9. blog.addgene.org [blog.addgene.org]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Application Notes and Protocols: Flow Cytometry Analysis of Th2 Cells Treated with AS1810722

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells, a subset of CD4+ T lymphocytes, are pivotal in the orchestration of humoral immunity and the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1] A key signaling pathway in Th2 cell differentiation is initiated by Interleukin-4 (IL-4), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[2] Activated STAT6 translocates to the nucleus and induces the expression of GATA-3, the master transcription factor for Th2 lineage commitment.[3][4]

AS1810722 is a potent and orally active small molecule inhibitor of STAT6.[2][5] By targeting STAT6, this compound effectively suppresses the IL-4 signaling cascade, thereby inhibiting Th2 cell differentiation and the production of pro-inflammatory Th2 cytokines.[2][5] These application notes provide detailed protocols for the in vitro treatment of Th2 cells with this compound and their subsequent analysis using flow cytometry.

Data Summary

The inhibitory effect of this compound on Th2 cell differentiation and STAT6 activation has been quantified, providing key metrics for its biological activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Researchers are encouraged to perform full dose-response studies to further characterize the effects of this compound in their specific experimental systems.

| Parameter | IC50 Value (nM) | Target | Cell Type/System |

| Th2 Differentiation Inhibition | 2.4 | IL-4 production | In vitro differentiated murine Th2 cells |

| STAT6 Activation Inhibition | 1.9 | STAT6 phosphorylation | Cellular assays |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of action of this compound in inhibiting the IL-4/STAT6 signaling pathway in Th2 cells.

Caption: Experimental workflow for the analysis of this compound-treated Th2 cells by flow cytometry.

Experimental Protocols

I. In Vitro Differentiation and Treatment of Human Th2 Cells

This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and their subsequent treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Beta-mercaptoethanol

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

Recombinant human IL-4

-

Recombinant human IL-2

-

Anti-human IFN-γ antibody

-

This compound (dissolved in DMSO)

-

24-well tissue culture plates

Procedure:

-

Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs according to the manufacturer's instructions of the isolation kit.

-

Prepare Th2 Differentiation Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 55 µM β-mercaptoethanol. To this, add the following Th2-polarizing cytokines and antibodies:

-

Anti-human CD28 antibody (2 µg/mL)

-

Recombinant human IL-4 (20 ng/mL)

-

Recombinant human IL-2 (10 ng/mL)

-

Anti-human IFN-γ antibody (10 µg/mL)

-

-

Coat Culture Plates: Coat a 24-well plate with anti-human CD3 antibody (1-2 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.

-

Cell Seeding and Differentiation: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells containing the Th2 differentiation medium.

-

This compound Treatment: On day 2 of culture, add this compound to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Culture the cells for an additional 3-4 days at 37°C in a 5% CO2 incubator.

-

Cell Harvest: After the incubation period, harvest the cells for flow cytometry analysis.

II. Flow Cytometry Staining for Th2 Markers

This protocol details the staining procedure for surface and intracellular markers to identify and characterize Th2 cells.

Materials:

-

Harvested Th2 cells from Protocol I

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fluorochrome-conjugated antibodies against:

-

Surface markers: CD4, CCR4

-

Intracellular cytokines: IL-4, IL-5, IL-13

-

Transcription factors: GATA-3

-

Phosphorylated STAT6 (pSTAT6)

-

-

Fixation/Permeabilization Buffer Kit

-

Flow cytometer

Procedure:

-

Cell Restimulation (for cytokine detection): a. Resuspend the harvested cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (10 µg/mL). c. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Surface Staining: a. Wash the cells twice with cold FACS buffer. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CCR4). c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with cold FACS buffer.

-

Fixation and Permeabilization: a. Resuspend the cell pellet in the fixation buffer from the kit and incubate according to the manufacturer's instructions. b. Wash the cells with permeabilization buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated antibodies against intracellular markers (e.g., anti-IL-4, anti-GATA-3, anti-pSTAT6). b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.

-

Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the data on a flow cytometer. Ensure to set up appropriate compensation controls.

III. Flow Cytometry Analysis

Gating Strategy:

-

Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

-

Gate on single cells using FSC-A vs FSC-H.

-

Gate on CD4+ T cells.

-

From the CD4+ population, identify Th2 cells based on the expression of specific markers:

-

Cytokine expression: Gate on IL-4+ cells.

-

Transcription factor expression: Gate on GATA-3+ cells.

-

STAT6 activation: Analyze the Mean Fluorescence Intensity (MFI) of pSTAT6.

-

Data Interpretation:

-

Compare the percentage of IL-4+ and GATA-3+ cells in the this compound-treated samples to the vehicle control. A decrease in the percentage of these populations indicates an inhibitory effect of this compound on Th2 differentiation.

-

Compare the MFI of pSTAT6 in the this compound-treated samples to the vehicle control. A decrease in MFI signifies the inhibition of STAT6 phosphorylation.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the effects of the STAT6 inhibitor, this compound, on Th2 cell biology. By utilizing these methods, scientists can effectively assess the potency and mechanism of this compound, contributing to the development of novel therapeutics for Th2-mediated diseases.

References

- 1. Current understanding of Th2 cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. IL-4-induced GATA-3 expression is a time-restricted instruction switch for Th2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AS1810722 in Atopic Dermatitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a T helper 2 (Th2) cell-dominant immune response. Key cytokines in the pathogenesis of AD, interleukin-4 (IL-4) and interleukin-13 (IL-13), signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT6 being a critical transcription factor for their downstream effects.[1] AS1810722 is a potent and orally active inhibitor of STAT6, making it a valuable tool for investigating the role of the IL-4/IL-13/STAT6 signaling axis in atopic dermatitis and for preclinical evaluation of STAT6 inhibition as a therapeutic strategy.[2][3]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models relevant to atopic dermatitis research.

Mechanism of Action

This compound is a fused bicyclic pyrimidine derivative that potently and selectively inhibits the activation of STAT6.[3] By targeting STAT6, this compound effectively blocks the signaling cascade initiated by IL-4 and IL-13, which are crucial for Th2 cell differentiation, IgE production by B cells, and the inflammatory processes that drive atopic dermatitis.[1]

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | IC50 Value | Reference |

| STAT6 Activation | - | STAT6 Inhibition | 1.9 nM | [2][3] |

| Th2 Differentiation | C57BL/6 Mouse T-cells | IL-4 Production | 2.4 nM | [2] |

| Th2 Differentiation | C57BL/6 Mouse T-cells | Th2 Differentiation | 2.4 nM | [2] |

Table 2: In Vivo Activity of this compound in an Antigen-Induced Mouse Asthma Model

| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |

| Antigen-induced mouse asthmatic model | 0.03-0.3 mg/kg, oral administration | Eosinophil infiltration in the lung | Dose-dependent suppression | [2] |

Signaling Pathway

References

Application Notes and Protocols for AS1810722 Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of AS1810722 solutions. This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 and IL-13 signaling pathways. It also exhibits inhibitory effects on CYP3A4.[1][2] Proper handling and storage are crucial to ensure the integrity and activity of this compound for reliable experimental outcomes.

Recommended Storage Conditions

To maintain the stability of this compound, it is essential to adhere to the following storage guidelines. The stability of the compound is dependent on the storage temperature and the form in which it is stored (solid vs. solution).

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Long-term (months) | Store in a tightly sealed container, protected from light and moisture. |

| 0-4°C | Short-term (days to weeks) | Suitable for temporary storage before use.[1] | |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Prepare concentrated stock solutions in anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions.[2] | |

| Working Solution (for in vivo use) | Room Temperature | Use immediately | It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure optimal activity.[2] |

Preparation of this compound Solutions

2.1. Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO).[1]

-

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

-

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.78 mg of this compound (MW: 477.52 g/mol ) in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

-

2.2. Preparation of Working Solutions for In Vivo Studies

For oral or intraperitoneal administration in animal models, a suspended solution can be prepared.

-

Materials:

-

This compound stock solution in DMSO

-

20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

-

Sterile tubes

-

-

Protocol:

-

For a 1 mL working solution, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to 900 µL of 20% SBE-β-CD in saline.[2]

-

Mix thoroughly by vortexing to form a uniform suspension.

-

This protocol yields a 2.08 mg/mL suspended solution.[2]

-

It is recommended to prepare this working solution fresh on the day of use.[2]

-

Experimental Protocol for Stability Assessment

While specific long-term stability data for this compound is not extensively published, a general protocol for assessing the stability of small molecule inhibitors can be adapted. This typically involves using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.1. Stability Study Design

-

Prepare Samples: Prepare aliquots of this compound solution (e.g., in DMSO) at a known concentration.

-

Storage Conditions: Store the aliquots under various conditions as outlined in the stability study protocol (e.g., -20°C, 4°C, room temperature, and accelerated conditions like 40°C).

-

Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples using a validated HPLC method to determine the concentration and purity of this compound.

3.2. General HPLC Method for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL

-

Data Analysis: The stability is assessed by comparing the peak area of this compound at each time point to the initial time point (T=0). The appearance of new peaks may indicate degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Caption: STAT6 Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for assessing the stability of this compound solutions.

References

Application of AS1810722 in high-throughput screening for STAT6 inhibitors.

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AS1810722 as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6).

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it an attractive therapeutic target.

This compound is a potent and orally active inhibitor of STAT6.[1][2] It has been identified as a derivative of fused bicyclic pyrimidine and demonstrates significant potential in the research of allergic diseases.[3][4][5] this compound inhibits STAT6 activation with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][3][6][7][8] Furthermore, it has been shown to inhibit the in vitro production of IL-4 with an IC50 of 2.4 nM, without affecting the production of interferon-gamma (IFN-γ), indicating its selectivity for the Th2 differentiation pathway.[6][7]

These characteristics make this compound an ideal positive control for HTS assays designed to discover novel STAT6 inhibitors. This document outlines the principles of such assays and provides detailed protocols for their implementation.

Data Presentation